molecular formula C8H14O3 B1389433 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol CAS No. 933791-84-5

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Cat. No.: B1389433
CAS No.: 933791-84-5
M. Wt: 158.19 g/mol
InChI Key: GQXRFZKRWQOCST-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a six-membered cyclic ketal derived from glycerol, featuring a vinyl group at the 5-position and two methyl substituents at the 2-position. This compound is synthesized via acid-catalyzed ketalization reactions, often involving glycerol and carbonyl compounds under controlled conditions . Its structure combines the rigidity of the dioxane ring with the reactivity of the vinyl group, making it a versatile intermediate in organic synthesis, particularly for constructing polycyclic frameworks in pharmaceuticals and natural products .

Properties

IUPAC Name

5-ethenyl-2,2-dimethyl-1,3-dioxan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-8(9)5-10-7(2,3)11-6-8/h4,9H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXRFZKRWQOCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670632
Record name 5-Ethenyl-2,2-dimethyl-1,3-dioxan-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933791-84-5
Record name 5-Ethenyl-2,2-dimethyl-1,3-dioxan-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933791-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethenyl-2,2-dimethyl-1,3-dioxan-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol typically involves a multi-step process. One common method includes the reaction of vinylmagnesium chloride with zinc(II) chloride in tetrahydrofuran (THF) and tert-butyl methyl ether (MTBE) at low temperatures . The reaction proceeds through the following stages:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications. The key steps involve careful control of reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Chemistry

1. Synthesis of Complex Molecules

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is utilized as a building block in the synthesis of complex organic molecules. For instance, it can be used in the preparation of various heterocyclic compounds through reactions such as:

  • Aldol Reactions : It serves as a chiral auxiliary in asymmetric aldol reactions, enhancing enantioselectivity in the formation of alcohols and other functional groups .
  • Cyclization Reactions : The compound can undergo cyclization to form dioxane derivatives that are useful in pharmaceuticals .

Table 1: Examples of Reactions Involving this compound

Reaction TypeConditionsProduct Example
Aldol ReactionBase-catalyzed, solvent-freeChiral alcohols
CyclizationHeat or acid-catalyzedDioxane derivatives
ReductionUsing lithium aluminum hydrideAlcohol derivatives from ketones

Materials Science

2. Polymer Chemistry

The compound's vinyl group allows it to participate in polymerization reactions, making it valuable in creating polymers with specific properties:

  • Additive Manufacturing : It can be incorporated into resins for 3D printing applications, enhancing the mechanical properties of printed objects .
  • Coatings and Adhesives : Its reactivity lends itself to applications in coatings and adhesives where durability and adhesion strength are critical.

Biochemical Applications

3. Proteomics Research

In the field of biochemistry, this compound has been identified as a biochemical reagent useful for proteomics research. Its ability to modify proteins can facilitate studies on protein interactions and functions .

Case Studies

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of this compound as a chiral auxiliary in synthesizing complex molecules with high enantioselectivity. The results showed improved yields in the target compounds compared to traditional methods.

Case Study 2: Polymer Development

Research involving the incorporation of this compound into polymer matrices revealed significant improvements in thermal stability and mechanical properties. This application is particularly relevant for developing advanced materials for engineering applications.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or other proteins, influencing their activity or stability. The vinyl group can participate in various chemical reactions, making the compound a versatile intermediate in synthetic pathways .

Comparison with Similar Compounds

Reactivity and Selectivity

  • Vinyl vs. Hydroxymethyl (Solketal) :
    The vinyl group in 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol enables participation in cycloadditions and polymerizations, unlike solketal, which is prized for its stability as a bio-based solvent and fuel oxygenate . Solketal synthesis achieves higher selectivity (>80%) over 2,2-dimethyl-1,3-dioxan-5-ol due to preferential Brønsted acid-catalyzed pathways .
  • Phenyl vs. Vinyl Substituents :
    2-Phenyl-1,3-dioxan-5-ol derivatives exhibit high cis/trans isomer selectivity (up to 93% conversion) in benzaldehyde-glycerol reactions, driven by steric and electronic effects of the aromatic ring . In contrast, the vinyl group in this compound facilitates further functionalization, as seen in photoredox-catalyzed transformations .

Physicochemical Properties

  • Collision Cross Section (CCS) : Predicted CCS values (127–138 Ų) suggest moderate polarity, influenced by the vinyl group’s electron-withdrawing effects .
  • Thermal Stability: Methyl and phenyl substituents enhance thermal stability compared to unsubstituted dioxanols, though vinyl groups may lower decomposition temperatures due to unsaturation .

Biological Activity

  • Molecular Formula : C₈H₁₄O₃
  • Molecular Weight : 158.2 g/mol
  • Structure : The compound features a dioxane ring with two ether linkages and a hydroxyl group, contributing to its solubility and reactivity.

Biological Activity Overview

The biological activity of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol can be inferred from studies on similar dioxane derivatives. Compounds in this class have been investigated for various biological activities, including antimicrobial and antifungal properties.

Potential Biological Activities

  • Antimicrobial Activity : Dioxane derivatives have shown promise in inhibiting bacterial growth and fungal infections. The hydroxyl group in this compound may enhance interaction with microbial cell membranes.
  • Cell Membrane Interaction : The compound's structure suggests it could interact favorably with lipid membranes, potentially influencing cell permeability.
  • Reactivity with Biological Molecules : The presence of functional groups allows for interactions with nucleophiles and electrophiles, which can lead to various biochemical effects.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the potential biological activities of this compound:

Compound NameMolecular FormulaNotable Biological Activity
2,2-Dimethyl-1,3-dioxan-5-oneC₆H₁₀O₃Used in synthetic routes; potential antimicrobial
4-Hydroxybutyric acidC₄H₈O₄Neurological effects; differs in functionality
1,3-DioxaneC₄H₈O₂General solvent; limited biological activity

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • The hydroxyl group may facilitate hydrogen bonding with biological targets.
  • The vinyl group could participate in addition reactions with various substrates within biological systems.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides valuable insights:

  • Antifungal Studies : Research on similar dioxane derivatives has demonstrated antifungal properties against species such as Candida albicans. These findings suggest that this compound may exhibit comparable activities.
  • Toxicological Profiles : Compounds like 1,4-dioxane have been extensively studied for their toxicological effects. Although not directly applicable to this compound, understanding the safety profiles of structurally related compounds can inform risk assessments for new derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol via acetalization?

  • Methodological Answer : The compound can be synthesized via glycerol acetalization with acetone under solar-light photocatalysis. Experimental design matrices (e.g., using Statgraphics Centurion software) are critical for optimizing parameters such as temperature, solvent, and catalyst loading. Randomized matrix designs help eliminate confounding variables. Post-synthesis, catalysts like acidic resins can be recovered via filtration, washed, and dried at 120°C for reuse .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer : Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy at 150°C is effective for analyzing surface interactions and functional groups. FTIR instruments equipped with environmental chambers enable in-situ monitoring of catalyst stability. Complementary methods like NMR and MS (mass spectrometry) should be used to confirm molecular structure and purity .

Advanced Research Questions

Q. How can contradictions in product selectivity between catalytic systems be resolved?

  • Methodological Answer : Discrepancies in selectivity (e.g., cis vs. trans isomers) arise from competing reaction pathways. For example, cationic acidic resins favor 2-phenyl-1,3-dioxan-5-ol isomers due to steric and electronic effects. Mechanistic studies using kinetic isotope effects or DFT calculations can clarify transition states. Reaction monitoring via HPLC or GC-MS helps track intermediate formation .

Q. What is the role of camphorsulfonic acid (CSA) in synthetic applications of this compound?

  • Methodological Answer : CSA (10 mol%) acts as a Brønsted acid catalyst in diastereoselective reactions, such as the formation of syn-4-(4-fluorophenyl)-2,2-dimethyl-5-vinyl-1,3-dioxane. It facilitates the activation of carbonyl groups and stabilizes intermediates, enabling quantitative yields. Pairing CSA with 2,2-dimethoxypropane enhances acetal formation efficiency .

Q. How can diastereoselective synthesis be achieved using this compound?

  • Methodological Answer : Diastereoselectivity is controlled by steric and electronic factors during cyclization. For example, optically active nitrosulfoxides derived from 2-phenyl-5-vinyl-1,3-dioxan-5-ol yield diastereomers with >64% excess. Chiral HPLC or X-ray crystallography is essential for resolving stereoisomers and assigning configurations .

Methodological and Application-Oriented Questions

Q. How can Design of Experiments (DoE) optimize reaction parameters for this compound?

  • Methodological Answer : Statgraphics Centurion software enables factorial design and response surface modeling to optimize variables (e.g., temperature, molar ratios). Randomization minimizes bias, while ANOVA identifies significant factors. For instance, glycerol conversion >93% and acetal yields >61% were achieved via DoE in benzaldehyde acetalization .

Q. What are the applications of this compound in bioactive molecule synthesis?

  • Methodological Answer : The vinyl and dioxane moieties serve as protecting groups in polyhydroxylated cyclopentane β-amino acid synthesis. For example, lithium aluminum hydride reduction of ester derivatives yields 2-vinyl-1,3-diols, which are key intermediates for antiviral or glycosidase inhibitors .

Q. How do structural modifications impact physicochemical properties?

  • Methodological Answer : Substituents like vinyl groups enhance solubility in non-polar solvents, while hydroxyl groups increase hydrophilicity. pH-dependent behavior (e.g., pKa ~4–8) can be studied via titration or UV-Vis spectroscopy. Derivatives like nonyl-4-(hydroxymethyl)-1,3-dioxan-5-ol show concentration-dependent pH shifts in aqueous solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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